molecular formula C9H10N2O2S B6159967 1-methyl-1H-indole-2-sulfonamide CAS No. 702693-73-0

1-methyl-1H-indole-2-sulfonamide

Cat. No.: B6159967
CAS No.: 702693-73-0
M. Wt: 210.3
InChI Key:
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Description

1-methyl-1H-indole-2-sulfonamide is a derivative of indole, a class of heterocyclic compounds that exhibit a variety of pharmacological actions . Indole and its derivatives are crucial in medicinal chemistry due to their physiological activity, which includes antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .


Synthesis Analysis

Sulfonamide-based indole derivatives, such as this compound, have been synthesized using 1H-indole-2-carboxylic acid as a starting material . The structure of these synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyrrole ring, forming a bicyclic structure with a nitrogen atom as the major component . This structure is similar to that of indole, but with the addition of a sulfonamide group.


Chemical Reactions Analysis

Indole-sulfonamide undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group . This makes it a suitable pharmacophore equivalent for substituting active sites in drug design .


Physical And Chemical Properties Analysis

Indole, the parent compound of this compound, is a relatively weak basic chemical. This is due to the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring . The temperature at which indole melts is around 52 °C, while its boiling point is around 253 °C .

Mechanism of Action

While the specific mechanism of action for 1-methyl-1H-indole-2-sulfonamide is not mentioned in the retrieved papers, indole derivatives are known to exhibit a variety of biological effects, including anti-inflammatory, antitubercular, antidiabetic, antioxidant, anticancer, anticholinesterases, and antiviral properties .

Safety and Hazards

The safety data sheet for a similar compound, 1-Methyl-1H-indole-5-sulfonyl chloride, indicates that it is considered hazardous . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed or inhaled .

Future Directions

While the specific future directions for 1-methyl-1H-indole-2-sulfonamide are not mentioned in the retrieved papers, the synthesis and study of indole derivatives continue to be an active area of research due to their wide range of pharmacological activities . The development of pharmacologically active derivatives of indole with sulfonamide scaffolds is anticipated .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-1H-indole-2-sulfonamide involves the reaction of 1-methyl-1H-indole with sulfamide in the presence of a suitable catalyst.", "Starting Materials": [ "1-methyl-1H-indole", "sulfamide", "catalyst" ], "Reaction": [ "1. Dissolve 1-methyl-1H-indole in a suitable solvent.", "2. Add sulfamide to the solution and stir the mixture.", "3. Add a suitable catalyst to the mixture and heat the reaction mixture under reflux.", "4. Continue stirring and heating the mixture until the reaction is complete.", "5. Cool the reaction mixture and filter the precipitated product.", "6. Wash the product with a suitable solvent and dry it under vacuum.", "7. Characterize the product using suitable analytical techniques." ] }

702693-73-0

Molecular Formula

C9H10N2O2S

Molecular Weight

210.3

Purity

95

Origin of Product

United States

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